molecular formula C25H20N2O8 B11647726 3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid

3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11647726
M. Wt: 476.4 g/mol
InChI Key: UHHVHDUVMGNDJI-UHFFFAOYSA-N
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Description

3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, phenyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 3,4-diaminobenzoic acid with 4-(acetyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace acetyloxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H20N2O8

Molecular Weight

476.4 g/mol

IUPAC Name

3,4-bis[(4-acetyloxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C25H20N2O8/c1-14(28)34-19-8-3-16(4-9-19)23(30)26-21-12-7-18(25(32)33)13-22(21)27-24(31)17-5-10-20(11-6-17)35-15(2)29/h3-13H,1-2H3,(H,26,30)(H,27,31)(H,32,33)

InChI Key

UHHVHDUVMGNDJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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